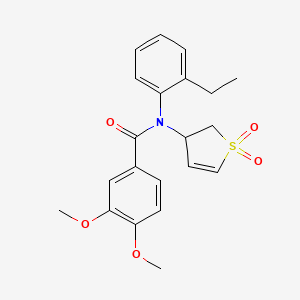

![molecular formula C18H20N2O5 B2380034 N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide CAS No. 370844-33-0](/img/structure/B2380034.png)

N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide” is a chemical compound with the molecular formula C18H20N2O5 . It has an average mass of 344.362 Da and a monoisotopic mass of 344.137207 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H20N2O5 . For a more detailed structural analysis, one would need to perform experiments such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This compound undergoes cycloreversion to form the fluoro(hetero)aryl ketene, which undergoes efficient coupling with nucleophiles and allows rapid incorporation of highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular weight of 344.36 . More specific properties like density, melting point, and boiling point would require experimental determination .Wissenschaftliche Forschungsanwendungen

- Histone Deacetylase Inhibitors (HDACIs) : N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide has been investigated as an HDAC inhibitor. HDACs play a crucial role in gene expression regulation, and their dysregulation is associated with various diseases, including cancer. This compound may serve as a potential therapeutic agent for cancer treatment by modulating epigenetic processes .

- Selective HDAC3 Degrader : A derivative of this compound, N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide, has been designed as a selective degrader of HDAC3. Such targeted degradation strategies hold promise in cancer therapy .

- Aminomethylation Reactions : The compound undergoes aminomethylation reactions to yield 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles. These spiro compounds exhibit interesting structural features and may find applications in materials science or as building blocks for more complex molecules .

- Diazaspiro Derivatives : The reaction of N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide with primary amines and formaldehyde leads to the formation of diazaspiro derivatives. These heterocyclic compounds have diverse properties and could be explored further for their biological activities .

- Central Nervous System (CNS) Drug Development : Spiro compounds have been studied for their potential as CNS drugs. Although not directly related to N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide, understanding the behavior of similar spiro systems can inform drug design and optimization .

- Imidazole Ring Properties : While not specific to this compound, understanding the properties of imidazole rings (such as dipole moment, melting point, and boiling point) can provide insights into its behavior. For instance, the imidazole ring possesses intramolecular hydrogen bonding, which influences its reactivity and stability .

- Functionalization of Spiro Systems : Researchers can explore modifying the spiro moiety in N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide to create functional materials. These could be used in sensors, catalysts, or other applications .

Medicinal Chemistry and Drug Development

Organic Synthesis and Spiro Compounds

Heterocyclic Chemistry

Pharmacology and CNS Research

Physical Properties and Structure-Activity Relationships

Materials Science and Functional Materials

Zukünftige Richtungen

The future directions of research on this compound could involve exploring its potential applications, particularly given its ability to undergo efficient coupling with nucleophiles . Further studies could also aim to elucidate its mechanism of action and physical and chemical properties in more detail.

Wirkmechanismus

Mode of Action

The compound undergoes cycloreversion to form the fluoro (hetero)aryl ketene . This ketene then undergoes efficient coupling with nucleophiles, allowing rapid incorporation of highly fluorinated α-fluoro (hetero)aryl acetic acid derivatives .

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Eigenschaften

IUPAC Name |

N-[4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-12(21)20-14-7-5-13(6-8-14)19-11-15-16(22)24-18(25-17(15)23)9-3-2-4-10-18/h5-8,11,19H,2-4,9-10H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERKGVXIVGMWSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2379953.png)

![5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2379956.png)

![2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole](/img/structure/B2379962.png)

![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2379967.png)

![3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2379970.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2379972.png)